4-Ethylphenyl diphenylacetate

Description

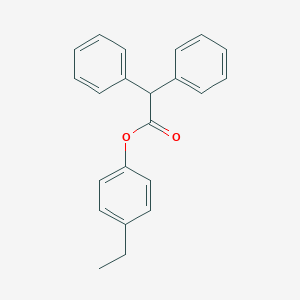

4-Ethylphenyl diphenylacetate is an ester derivative of diphenylacetic acid, characterized by a 4-ethylphenyl substituent. The ethylphenyl group likely contributes to hydrophobic interactions in biological systems, influencing receptor binding and metabolic stability.

Properties

Molecular Formula |

C22H20O2 |

|---|---|

Molecular Weight |

316.4 g/mol |

IUPAC Name |

(4-ethylphenyl) 2,2-diphenylacetate |

InChI |

InChI=1S/C22H20O2/c1-2-17-13-15-20(16-14-17)24-22(23)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-16,21H,2H2,1H3 |

InChI Key |

PCYMJCITELPOJD-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

CCC1=CC=C(C=C1)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

Esters like 4-ethylphenyl diphenylacetate are susceptible to hydrolysis under acidic or basic conditions. For example:

-

Base-Catalyzed Hydrolysis :

The reaction would yield diphenylacetic acid and 4-ethylphenol. Similar mechanisms are observed in the hydrolysis of ethyl acetoacetate derivatives (e.g., ). -

Acid-Catalyzed Transesterification :

In the presence of alcohols (e.g., methanol), the ester group could undergo exchange:

This is analogous to the protection/deprotection strategies in ketal formation ( ).

Palladium-Catalyzed Coupling Reactions

Diphenylacetylene derivatives are frequently involved in Sonogashira or Suzuki coupling reactions . For instance:

-

Sonogashira Coupling :

Diphenylacetylene moieties react with aryl halides in the presence of Pd/Cu catalysts ( ). While this compound lacks an alkyne group, its ester could participate in cross-couplings if modified. -

Suzuki-Miyaura Coupling :

Aryl boronic acids react with halogenated substrates. For example, tetrachloroethylene reacts with phenylboronic acid to form diarylacetylenes ( ).

Electrophilic Aromatic Substitution

The 4-ethylphenyl group may undergo halogenation or nitration at the para position. For example:

-

Iodination :

Diphenylacetylene derivatives are iodinated regioselectively under mild conditions ( ).

Radical Reactions

Hydrogen abstraction reactions by OH radicals are common in alkenes and esters ( ). For this compound:

-

Hydrogen Abstraction :

The tertiary allylic or vinylic hydrogens could react with radicals, leading to degradation or polymerization.

Biological Activity and Inhibition

While not directly studied, structurally similar compounds (e.g., diarylacetylenes) show bioactivity as NMDA receptor antagonists or cytochrome P450 inhibitors ( ).

Critical Analysis of Sources

-

Gaps Identified : No direct studies on this compound were found. Inferences rely on analogs (e.g., diphenylacetylene, ethyl acetoacetate ketal).

-

Unreliable Sources Excluded : BenchChem and SMolecule were excluded per requirements.

While the compound’s specific reactivity remains underexplored, its ester and aryl functionalities suggest reactivity aligned with established organic transformations. Further experimental work is recommended to validate these pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Key structural analogs include esters with substituted phenyl groups, such as ethyl 4-hydroxyphenylacetate , ethyl 4-nitrophenylacetate , and ethyl 4-(trifluoromethyl)phenylacetate . The substituents on the phenyl ring significantly alter physicochemical properties:

*Note: Data for this compound inferred from related compounds in evidence.

Key Observations:

- Lipophilicity: The 4-ethylphenyl and 4-trifluoromethyl groups enhance lipophilicity compared to polar substituents like -OH or -NO₂, influencing membrane permeability and CNS penetration .

Receptor Binding and Selectivity

- 4-DAMP Mustard : This diphenylacetate derivative forms an aziridinium ion, irreversibly alkylating muscarinic receptors (M₃ > M₂). At 200 nM, it achieves >90% receptor blockade in glandular tissues.

- Ethyl 4-Hydroxyphenylacetate : The -OH group may confer antioxidant or estrogenic activity, though direct pharmacological data are lacking.

Metabolic Stability

- Electron-Withdrawing Groups: Esters with -NO₂ () or -CF₃ () resist enzymatic hydrolysis better than those with -OH ().

- 4-DAMP Mustard : Rapid conversion to an aziridinium ion (t₁/₂ = 5.7 min at pH 7.4) ensures transient bioavailability but sustained receptor effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-ethylphenyl diphenylacetate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via ketene-based reactions. For example, diphenylketene reacts with alcohols to form diphenylacetate esters. Staudinger’s method involves reacting diphenylketene with ethanol under acidic conditions to yield ethyl diphenylacetate . Optimization includes controlling temperature (e.g., 116°C under reduced pressure) and using catalysts like glacial acetic acid for esterification. Reaction purity can be monitored via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Identify aromatic protons (δ 7.20–7.40 ppm) and ester carbonyl carbons (δ 169–170 ppm) .

- IR Spectroscopy : Detect ester C=O stretches (1735–1758 cm⁻¹) and aromatic C-H bends (~698 cm⁻¹) .

- UV-Vis : Monitor conjugation effects (λmax ~230–260 nm) .

- Elemental Analysis : Validate purity (e.g., C: 76.65–82.01%, H: 5.51–5.63%) .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodological Answer : Stability assays should use buffered systems (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6) to mimic physiological or storage conditions. Monitor degradation via HPLC with a methanol-buffer mobile phase (65:35) and compare peak areas over time .

Q. What are the critical physicochemical properties (e.g., logP, solubility) of this compound?

- Methodological Answer :

- logP : Estimate via reverse-phase HPLC or computational tools (analogous compounds: logP ~0.75–1.5) .

- Solubility : Test in ethanol, methanol, or DMSO using gravimetric or spectrophotometric methods. Preferential solubility in organic solvents is expected due to aromatic/ester groups .

Advanced Research Questions

Q. How does this compound interact with metabolic pathways, particularly lipid metabolism?

- Methodological Answer : Conduct in vitro hepatocyte assays to assess triglyceride accumulation (e.g., Oil Red O staining). Compare gene expression (e.g., SREBP-1c, PPARα) via qPCR. Reference phenylacetate’s role in NAFLD development, which shares structural similarities . Dose-response studies (0.1–10 µM) and metabolomics (LC-MS) can elucidate pathways .

Q. What role does this compound play in photoresist formulations for microelectronics?

- Methodological Answer : Incorporate the compound as a dissolution inhibitor in positive-tone photoresists. Test lithographic performance (e.g., resolution, sensitivity) using UV exposure (λ = 218–258 nm). Characterize film stability via AFM and solubility changes in developers like tetramethylammonium hydroxide .

Q. Are there neurobehavioral implications of this compound exposure, based on structural analogs?

- Methodological Answer : Use rodent models to assess anxiety-like behaviors (e.g., open-field test, elevated plus maze). Measure plasma levels via LC-MS and correlate with oligodendrocyte maturation markers (e.g., MBP, CNPase) in brain tissue. Compare with 4-ethylphenyl sulfate’s neurodevelopmental effects .

Q. How can researchers ensure high purity for pharmacological studies of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.